molecular formula C19H19N3O2 B5315626 3-(3-Methoxy-2-quinoxalinyl)-N~1~-(4-methylphenyl)propanamide

3-(3-Methoxy-2-quinoxalinyl)-N~1~-(4-methylphenyl)propanamide

Cat. No.: B5315626
M. Wt: 321.4 g/mol
InChI Key: DVRPPHSQVFTGGD-UHFFFAOYSA-N
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Description

3-(3-Methoxy-2-quinoxalinyl)-N~1~-(4-methylphenyl)propanamide is a complex organic compound that features a quinoxaline ring substituted with a methoxy group and a propanamide chain attached to a methylphenyl group

Properties

IUPAC Name

3-(3-methoxyquinoxalin-2-yl)-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-7-9-14(10-8-13)20-18(23)12-11-17-19(24-2)22-16-6-4-3-5-15(16)21-17/h3-10H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRPPHSQVFTGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC2=NC3=CC=CC=C3N=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-2-quinoxalinyl)-N~1~-(4-methylphenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which is then functionalized with a methoxy group. The propanamide chain is introduced through a series of reactions involving amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in the laboratory. industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-2-quinoxalinyl)-N~1~-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinoxaline derivative with different functional groups.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with aldehyde or carboxylic acid groups, while reduction can produce amine derivatives.

Scientific Research Applications

3-(3-Methoxy-2-quinoxalinyl)-N~1~-(4-methylphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-2-quinoxalinyl)-N~1~-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-N~1~-(4-methylphenyl)propanamide
  • 3-(3-Methoxy-4-quinoxalinyl)-N~1~-(4-methylphenyl)propanamide
  • 3-(3-Methoxy-2-quinoxalinyl)-N~1~-(3-methylphenyl)propanamide

Uniqueness

3-(3-Methoxy-2-quinoxalinyl)-N~1~-(4-methylphenyl)propanamide is unique due to its specific substitution pattern on the quinoxaline ring and the presence of a propanamide chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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